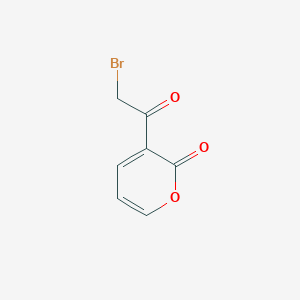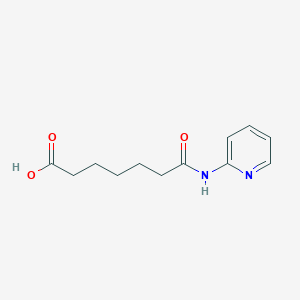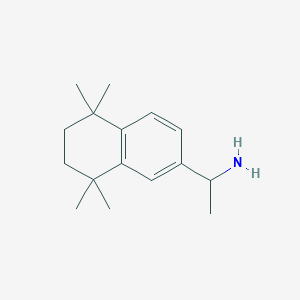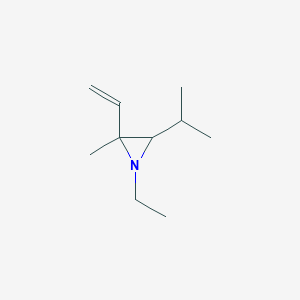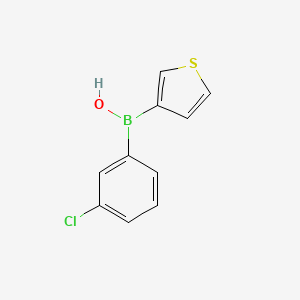
(3-Chlorophenyl)thiophen-3-ylborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
Scientific Research Applications
(3-Chlorophenyl)thiophen-3-ylborinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .
Comparison with Similar Compounds
Similar Compounds
Poly-3-thienylboronic acid: A polymeric derivative with similar boronic acid functionality and thiophene backbone.
3-Chlorophenylboronic acid: Lacks the thiophene ring but shares the chlorophenyl and boronic acid moieties.
Thiophene-based conjugated polymers: These compounds have similar thiophene structures but may differ in their functional groups and applications.
Uniqueness
(3-Chlorophenyl)thiophen-3-ylborinic acid is unique due to its combination of a chlorinated phenyl group, a thiophene ring, and a borinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
718640-77-8 |
|---|---|
Molecular Formula |
C10H8BClOS |
Molecular Weight |
222.50 g/mol |
IUPAC Name |
(3-chlorophenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H |
InChI Key |
JPFXVIMMDNIBHY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


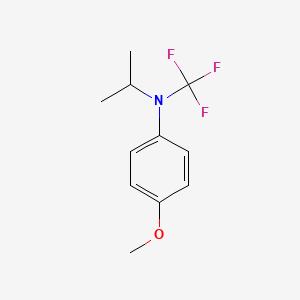
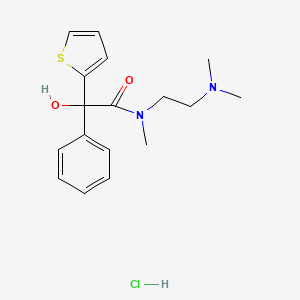

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
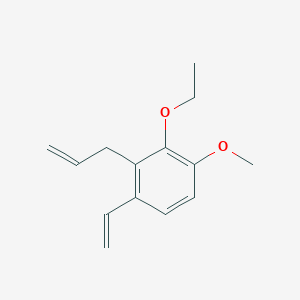
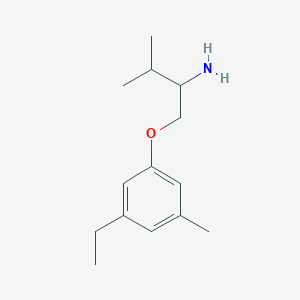
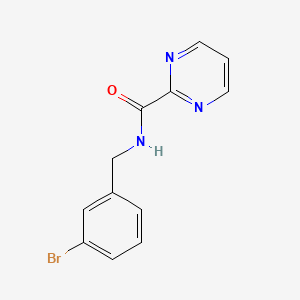
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)

